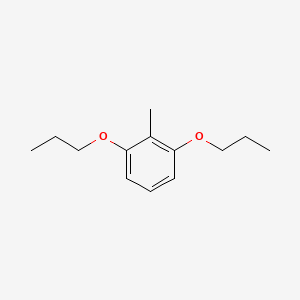
2-Methyl-1,3-dipropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-1,3-ジプロポキシベンゼンは、芳香族炭化水素のクラスに属する有機化合物です。これは、2位にメチル基、1位と3位に2つのプロポキシ基が置換されたベンゼン環を特徴としています。
準備方法
合成経路と反応条件
2-メチル-1,3-ジプロポキシベンゼンの合成は、通常、2-メチルフェノール(o-クレゾール)をプロピルブロミドでアルキル化し、炭酸カリウムなどの塩基の存在下で行います。反応は、アセトンまたはジメチルホルムアミド(DMF)などの適切な溶媒中で還流条件下で行われます。一般的な反応スキームは以下のとおりです。
2-Methylphenol+2Propyl BromideK2CO3,Reflux{_svg_1}this compound
工業生産方法
2-メチル-1,3-ジプロポキシベンゼンの工業生産には、収率と効率を高めるための連続フロープロセスが含まれる場合があります。相間移動触媒などの触媒を使用して反応を促進することができます。高圧反応器と最適化された温度条件を使用すると、生産規模をさらに向上させることができます。
化学反応の分析
反応の種類
2-メチル-1,3-ジプロポキシベンゼンは、以下を含むさまざまな化学反応を起こすことができます。
求電子置換反応(EAS): この化合物は、プロポキシ基の電子供与効果により、ニトロ化、スルホン化、ハロゲン化などのEAS反応に参加することができます。
酸化: メチル基は、カルボン酸誘導体に変換するために酸化することができます。
還元: 芳香族環は、特定の条件下で水素化されてシクロヘキサン誘導体になる可能性があります。
一般的な試薬と条件
ニトロ化: 低温での濃硝酸と硫酸。
スルホン化: 高温での発煙硫酸。
ハロゲン化: 塩化アルミニウムなどのルイス酸触媒の存在下での臭素または塩素。
主要な生成物
ニトロ化: 2-メチル-1,3-ジプロポキシ-4-ニトロベンゼン。
酸化: 2-カルボキシ-1,3-ジプロポキシベンゼン。
還元: 2-メチル-1,3-ジプロポキシシクロヘキサン。
科学研究アプリケーション
2-メチル-1,3-ジプロポキシベンゼンは、科学研究でいくつかの用途があります。
化学: より複雑な芳香族化合物の合成における中間体として使用されます。
生物学: 抗菌性および抗酸化性などの潜在的な生物活性について調査されています。
医学: 独自の構造的特徴により、薬物開発における潜在的な用途について調査されています。
工業: ポリマーや樹脂などの特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
2-Methyl-1,3-dipropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
2-メチル-1,3-ジプロポキシベンゼンの生物系における作用機序は、細胞成分との相互作用を伴います。プロポキシ基は親油性を高め、細胞膜を容易に透過することができます。これは、特定の酵素または受容体と相互作用し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は現在も調査中です。
類似の化合物との比較
類似の化合物
2-メチル-1,3-ジメトキシベンゼン: プロポキシ基の代わりにメトキシ基を持つ類似の構造。
2-メチル-1,3-ジエトキシベンゼン: プロポキシ基の代わりにエトキシ基を持つ類似の構造。
2-メチル-1,3-ジブトキシベンゼン: プロポキシ基の代わりにブトキシ基を持つ類似の構造。
独自性
2-メチル-1,3-ジプロポキシベンゼンは、プロポキシ基の特定の長さと分岐により独自性があり、溶解性、沸点、反応性などの物理化学的特性に影響を与える可能性があります。この独自性は、これらの特性が有利である特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
2-Methyl-1,3-dimethoxybenzene: Similar structure but with methoxy groups instead of propoxy groups.
2-Methyl-1,3-diethoxybenzene: Similar structure but with ethoxy groups instead of propoxy groups.
2-Methyl-1,3-dibutoxybenzene: Similar structure but with butoxy groups instead of propoxy groups.
Uniqueness
2-Methyl-1,3-dipropoxybenzene is unique due to the specific length and branching of its propoxy groups, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
67698-88-8 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2-methyl-1,3-dipropoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-4-9-14-12-7-6-8-13(11(12)3)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3 |
InChIキー |
ZKNSYCZROWFLFK-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=CC=C1)OCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


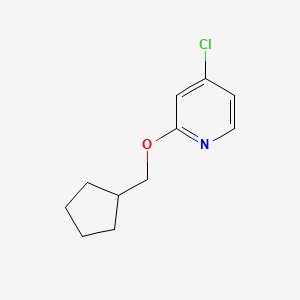

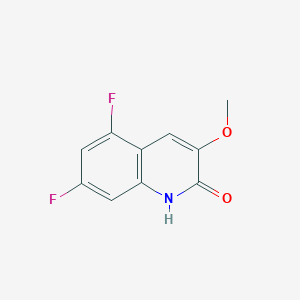

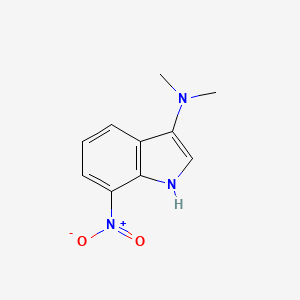
![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)

![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)
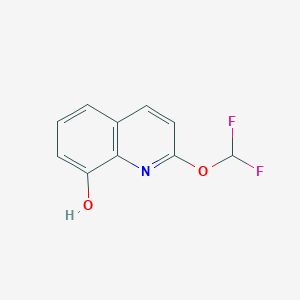
![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)

